3,6-Dimethyl-3-heptanol
Overview
Description
3,6-Dimethyl-3-heptanol is an organic compound with the molecular formula C9H20O. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether. This compound is commonly used as a solvent and an intermediate in the synthesis of various chemicals .
Preparation Methods
3,6-Dimethyl-3-heptanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of hexanal. In this process, hexanal reacts with hydrogen in the presence of a catalyst under heating conditions . Another method involves the reaction of 2-butanone with 1-bromo-3-methylbutane . Industrial production methods typically involve similar catalytic hydrogenation processes to ensure high yield and purity.
Chemical Reactions Analysis
3,6-Dimethyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Scientific Research Applications
3,6-Dimethyl-3-heptanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound in studies of enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of plasticizers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3-heptanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, affecting their solubility and reactivity. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
3,6-Dimethyl-3-heptanol can be compared with other similar alcohols, such as:
3,5-Dimethyl-3-heptanol: Similar in structure but with different positions of methyl groups, leading to variations in physical and chemical properties.
2,6-Dimethyl-4-heptanol: Another isomer with different functional group positions, affecting its reactivity and applications.
3-Methyl-3-heptanol: A simpler structure with fewer methyl groups, resulting in different solubility and boiling points
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
IUPAC Name |
3,6-dimethylheptan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-9(4,10)7-6-8(2)3/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPGGLNDHUWMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870890 | |
Record name | 3,6-Dimethyl-3-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1573-28-0 | |
Record name | 3-Heptanol, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethyl-3-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethyl-3-heptanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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